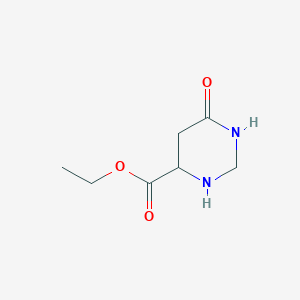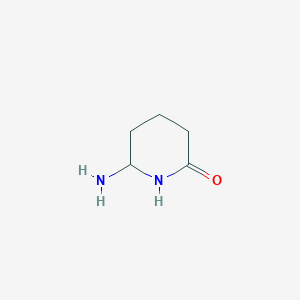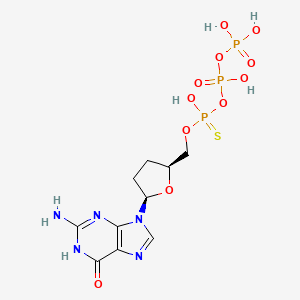
ddGTP|AS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Dideoxyguanosine 5’-triphosphate (ddGTP) is a modified nucleotide used primarily in DNA sequencing, particularly in the Sanger sequencing method. It is a chain-terminating nucleotide that lacks the 3’-hydroxyl group necessary for forming a phosphodiester bond, thus halting DNA synthesis when incorporated into a growing DNA strand .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ddGTP involves the chemical modification of guanosine triphosphate (GTP). The process typically includes the removal of the 2’ and 3’ hydroxyl groups from the ribose sugar of GTP. This can be achieved through a series of chemical reactions involving protective group strategies and selective deoxygenation .
Industrial Production Methods: Industrial production of ddGTP often employs enzymatic methods to ensure high yield and purity. Enzymes such as nucleoside diphosphate kinases can be used to phosphorylate dideoxyguanosine to form ddGTP. The product is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: ddGTP can undergo substitution reactions where the triphosphate group is replaced by other functional groups.
Hydrolysis: ddGTP can be hydrolyzed to its monophosphate and diphosphate forms under acidic or enzymatic conditions.
Common Reagents and Conditions:
Enzymatic Reactions: Enzymes like DNA polymerases are commonly used in reactions involving ddGTP, especially in DNA sequencing.
Chemical Reagents: Protective groups and deoxygenating agents are used in the synthesis of ddGTP.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry:
DNA Sequencing: ddGTP is a crucial component in the Sanger sequencing method, which is widely used for DNA sequencing.
Biology:
Genetic Research: ddGTP is used in various genetic research applications to study gene sequences and mutations.
Medicine:
Diagnostic Tools: ddGTP is used in diagnostic tools for identifying genetic disorders and mutations.
Industry:
Mecanismo De Acción
The primary mechanism of action of ddGTP is its ability to terminate DNA synthesis. When incorporated into a growing DNA strand by DNA polymerase, the absence of the 3’-hydroxyl group prevents the formation of a phosphodiester bond with the next nucleotide. This halts further elongation of the DNA strand, resulting in chain termination . This property is exploited in DNA sequencing to generate DNA fragments of varying lengths, which are then analyzed to determine the DNA sequence .
Comparación Con Compuestos Similares
- 2’,3’-Dideoxyadenosine 5’-triphosphate (ddATP)
- 2’,3’-Dideoxycytidine 5’-triphosphate (ddCTP)
- 2’,3’-Dideoxythymidine 5’-triphosphate (ddTTP)
Comparison:
- Structural Differences: All these compounds lack the 2’ and 3’ hydroxyl groups on the ribose sugar, making them chain terminators. they differ in their nitrogenous bases (adenine, cytosine, thymine, and guanine for ddATP, ddCTP, ddTTP, and ddGTP, respectively) .
- Unique Applications: While all these compounds are used in DNA sequencing, ddGTP is specifically used for terminating DNA synthesis at guanine residues, making it unique in its application .
Propiedades
Fórmula molecular |
C10H16N5O11P3S |
|---|---|
Peso molecular |
507.25 g/mol |
Nombre IUPAC |
[[(2S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O11P3S/c11-10-13-8-7(9(16)14-10)12-4-15(8)6-2-1-5(24-6)3-23-29(22,30)26-28(20,21)25-27(17,18)19/h4-6H,1-3H2,(H,20,21)(H,22,30)(H2,17,18,19)(H3,11,13,14,16)/t5-,6+,29?/m0/s1 |
Clave InChI |
BWZOONOCZPJTJM-FBWOBCCMSA-N |
SMILES isomérico |
C1C[C@@H](O[C@@H]1COP(=S)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N |
SMILES canónico |
C1CC(OC1COP(=S)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[7-[(4-Methoxyphenyl)methyl]-5-methyl-4,6-dioxopyrazolo[3,4-d]pyrimidin-3-ylidene]-phenylazanium](/img/structure/B15135088.png)



![sodium;5-chloro-2-[[2-[2-[3-(furan-3-yl)anilino]-2-oxoethoxy]acetyl]amino]benzoate](/img/structure/B15135120.png)
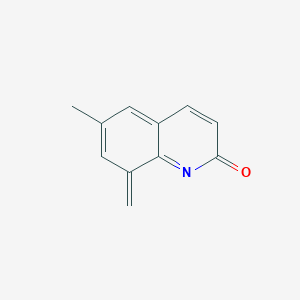
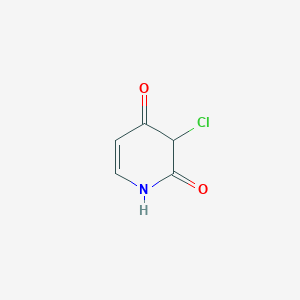

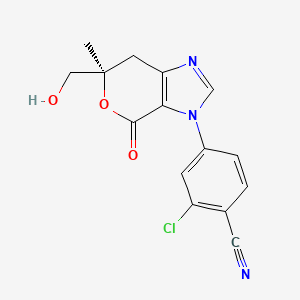
![4-[[2-(azetidin-1-ylmethyl)-3,6-difluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B15135143.png)
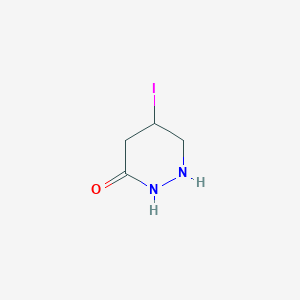
![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-(1-propylpyrazolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B15135158.png)
